

Physicochemical Properties of Butyl Lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: *B089738*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **butyl lactate**, a versatile and biodegradable solvent with applications across various industries, including pharmaceuticals and drug development. The information presented herein is a synthesis of data from scholarly articles and established testing standards, designed to be a valuable resource for laboratory professionals.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **butyl lactate**, providing a consolidated view of data from multiple sources.

Table 1: Fundamental Properties of **Butyl Lactate**

Property	Value	Units
Molecular Formula	C ₇ H ₁₄ O ₃	-
Molecular Weight	146.18	g/mol
IUPAC Name	Butyl 2-hydroxypropanoate	-
CAS Number	138-22-7	-
Appearance	Clear, colorless liquid	-
Odor	Mild, fruity	-

Table 2: Thermodynamic and Physical Properties of **Butyl Lactate**

Property	Value (Range)	Units	Temperature (°C)	Pressure
Boiling Point	185 - 195	°C	-	760 mmHg
Melting Point	-43 to -28	°C	-	760 mmHg
Density	0.974 - 1.04	g/cm ³	20 - 25	Ambient
Refractive Index (nD)	1.418 - 1.424	-	20	Ambient
Kinematic Viscosity	4.9	mPa·s	20	Ambient
Vapor Pressure	0.4	mmHg	20	-
Flash Point	65 - 75.5	°C	-	-
Heat of Vaporization	77.4	cal/g	20	-

Table 3: Solubility Profile of **Butyl Lactate**

Solvent	Solubility
Water	Slightly soluble / Partially soluble
Ethanol	Miscible
Ether	Miscible
Acetone	Miscible
Ketones	Miscible
Oils	Miscible
Hydrocarbons	Miscible

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of **butyl lactate**. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Boiling Point (Based on ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

Apparatus:

- 100-mL round-bottom, short-neck, heat-resistant glass flask
- Water-cooled, reflux, glass-tube condenser
- Boiling stones (silicon carbide, grit No. 8)
- Calibrated partial immersion thermometer or thermocouple
- Electric heating mantle

Procedure:

- Add 60 mL of the **butyl lactate** sample to the 100-mL flask.

- Add three to four boiling stones to the flask.
- Position the thermometer or thermocouple so that the sensing element is centered in the liquid, approximately 6.5 mm from the bottom of the flask.
- Connect the flask to the reflux condenser.
- Turn on the cooling water for the condenser.
- Apply heat to the flask using the electric heating mantle at a controlled rate.
- Observe the liquid and vapor, and record the temperature when the liquid is boiling and a steady reflux is established.
- The equilibrium boiling point is the constant temperature observed.
- Correct the observed boiling point for barometric pressure.

Determination of Melting Point (Based on OECD Guideline 102)

This guideline describes methods for determining the melting point/melting range of chemical substances. For a liquid at room temperature like **butyl lactate**, the freezing point is determined.

Apparatus:

- Capillary tube apparatus (e.g., Thiele tube or automated instrument)
- Calibrated thermometer or temperature sensor
- Cooling bath (if determining freezing point)

Procedure (for Freezing Point):

- Place a sample of **butyl lactate** in a sample tube.
- Place the sample tube in a cooling bath.

- Insert a calibrated thermometer or temperature sensor into the sample.
- Gently stir the sample as it cools to prevent supercooling.
- Record the temperature at regular intervals.
- The freezing point is the temperature at which the temperature remains constant while the liquid solidifies.

Determination of Density (Based on ASTM D4052)

This test method covers the determination of the density and relative density of liquids by a digital density meter.

Apparatus:

- Digital density meter with an oscillating U-tube
- Thermostatically controlled sample cell
- Syringe or autosampler for sample injection

Procedure:

- Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water).
- Set the temperature of the sample cell to the desired measurement temperature (e.g., 20 °C or 25 °C).
- Inject a small volume of the **butyl lactate** sample into the U-tube, ensuring no air bubbles are present.
- Allow the instrument to stabilize and record the oscillation period.
- The instrument calculates the density based on the oscillation period and the calibration data.
- Clean the U-tube with appropriate solvents and dry it before the next measurement.

Determination of Refractive Index (Based on ASTM D1218)

This test method covers the measurement of the refractive index of transparent hydrocarbon liquids.

Apparatus:

- Abbe refractometer or a digital refractometer
- Constant temperature bath to circulate water through the prisms
- Light source (sodium D line, 589 nm)
- Dropper or pipette

Procedure:

- Turn on the refractometer and the light source.
- Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20 °C).
- Calibrate the instrument using a standard of known refractive index.
- Open the prisms and clean them with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.
- Apply a few drops of the **butyl lactate** sample to the surface of the lower prism.
- Close the prisms firmly.
- Allow a few minutes for the sample to reach thermal equilibrium.
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read and record the refractive index from the scale.

Determination of Kinematic Viscosity (Based on ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, which is applicable to other liquids like **butyl lactate**.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type)
- Constant temperature viscosity bath
- Timer or stopwatch accurate to 0.1 seconds
- Pipette or syringe for sample introduction

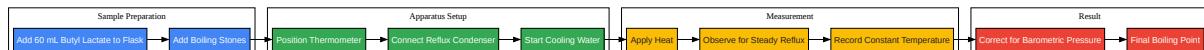
Procedure:

- Select a clean, dry, calibrated viscometer of the appropriate size for the expected viscosity of **butyl lactate**.
- Charge the viscometer with the sample by inverting it and immersing the wider tube into the sample, then drawing the liquid by suction to a point above the upper timing mark.
- Mount the viscometer vertically in the constant temperature bath, ensuring the upper meniscus is below the top of the bath liquid.
- Allow the sample to reach thermal equilibrium (typically 30 minutes).
- Using suction or pressure, adjust the volume of the sample in the viscometer so that the bottom of the meniscus is at the starting mark.
- Measure the time required for the meniscus to flow from the upper to the lower timing mark.
- Repeat the measurement at least twice.
- Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with a solubility of $\geq 10^{-2}$ g/L.

Apparatus:


- Mechanical shaker or magnetic stirrer with temperature control
- Glass flasks with stoppers
- Centrifuge or filtration apparatus
- Analytical instrument for concentration determination (e.g., GC, HPLC)

Procedure:

- Add an excess amount of **butyl lactate** to a flask containing a known volume of water (at the desired temperature, e.g., 20 °C).
- Seal the flask and agitate it at a constant temperature for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
- After agitation, allow the mixture to stand to let the phases separate. If an emulsion forms, centrifugation or filtration may be necessary.
- Carefully take an aliquot of the aqueous phase, ensuring no undissolved **butyl lactate** is included.
- Determine the concentration of **butyl lactate** in the aqueous sample using a validated analytical method.
- Repeat the determination at least twice.

Visualized Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination.

[Click to download full resolution via product page](#)

Workflow for Density Determination.

[Click to download full resolution via product page](#)

Workflow for Kinematic Viscosity Determination.

- To cite this document: BenchChem. [Physicochemical Properties of Butyl Lactate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089738#physicochemical-properties-of-butyl-lactate-scholarly-articles\]](https://www.benchchem.com/product/b089738#physicochemical-properties-of-butyl-lactate-scholarly-articles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com